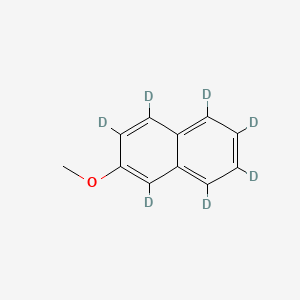

2-Methoxynaphthalene-1,3,4,5,6,7,8-d7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methoxynaphthalene-1,3,4,5,6,7,8-d7 is a deuterated form of 2-Methoxynaphthalene, where seven hydrogen atoms are replaced by deuterium. This compound is primarily used as a stable isotope-labeled compound in various scientific research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Methoxynaphthalene-1,3,4,5,6,7,8-d7 can be synthesized by the alkylation of β-naphthol with dimethyl sulfate, followed by deuterium exchange reactions to replace hydrogen atoms with deuterium . The reaction conditions typically involve the use of a deuterated solvent and a deuterium source under controlled temperature and pressure to ensure the efficient incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound involves large-scale deuterium exchange processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to achieve efficient deuterium incorporation .

Análisis De Reacciones Químicas

Types of Reactions

2-Methoxynaphthalene-1,3,4,5,6,7,8-d7 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can yield dihydronaphthalenes.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include naphthoquinones, dihydronaphthalenes, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

2-Methoxynaphthalene-1,3,4,5,6,7,8-d7 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Pharmacokinetics: Used as a tracer to study the pharmacokinetic profiles of drugs.

Metabolic Studies: Helps in understanding metabolic pathways and the fate of drug molecules in biological systems.

Environmental Studies: Used to trace the movement and transformation of pollutants in the environment.

Material Science: Employed in the study of reaction mechanisms and material properties

Mecanismo De Acción

The mechanism of action of 2-Methoxynaphthalene-1,3,4,5,6,7,8-d7 involves its role as a tracer molecule. The deuterium atoms provide a distinct mass difference, allowing for precise quantitation using mass spectrometry. This enables detailed studies of molecular interactions, metabolic pathways, and reaction mechanisms .

Comparación Con Compuestos Similares

Similar Compounds

2-Methoxynaphthalene: The non-deuterated form, used in similar applications but without the benefits of isotope labeling.

1-Methoxynaphthalene: Another isomer with different substitution patterns, used in various chemical reactions and studies.

Uniqueness

2-Methoxynaphthalene-1,3,4,5,6,7,8-d7 is unique due to its deuterium labeling, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in studies requiring precise quantitation and tracing of molecular pathways .

Actividad Biológica

2-Methoxynaphthalene-1,3,4,5,6,7,8-d7 is a deuterated derivative of 2-methoxynaphthalene, a compound known for its various biological activities. The incorporation of deuterium enhances the compound's stability and allows for more precise studies in biological systems. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : C11H10O

- Molecular Weight : 158.197 g/mol

- CAS Number : 1219795-25-1

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 272.0 ± 0.0 °C at 760 mmHg

Anti-inflammatory Properties

Research has demonstrated that derivatives of methoxynaphthalene exhibit significant anti-inflammatory effects. A study synthesized several compounds based on 7-methoxynaphthalene and evaluated them for their anti-inflammatory and analgesic activities. Notably, the compound (6e) showed potent anti-inflammatory activity compared to standard drugs like phenylbutazone .

Toxicological Studies

Toxicological assessments indicate that exposure to naphthalene and its derivatives can lead to various health issues. Symptoms of exposure include respiratory problems and potential carcinogenic effects in animal models . Inhalation studies revealed chronic inflammation and hyperplasia in respiratory tissues of exposed mice . These findings underscore the importance of evaluating the safety profile of this compound in biological applications.

Case Study 1: Anti-inflammatory Activity

In a study conducted by Kumar et al., several compounds derived from 7-methoxynaphthalene were synthesized and tested for anti-inflammatory properties using animal models. The results indicated that certain derivatives exhibited significant reduction in inflammation markers compared to control groups .

| Compound | Activity Level | Comparison Drug |

|---|---|---|

| (6e) | High | Phenylbutazone |

| (5a) | Moderate | Aspirin |

Case Study 2: Antimicrobial Efficacy

Another notable study isolated compounds from Impatiens balsamina, identifying active components with antimicrobial properties. Although specific data on the deuterated form is lacking, the structural characteristics suggest similar activities could be anticipated .

Propiedades

IUPAC Name |

1,2,3,4,5,6,8-heptadeuterio-7-methoxynaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3/i2D,3D,4D,5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZDYPLAQQGJEA-CFWCETGYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])OC)[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.